molecular formula C7H4F2N2 B1531102 6-(Difluoromethyl)nicotinonitrile CAS No. 206201-65-2

6-(Difluoromethyl)nicotinonitrile

Cat. No.: B1531102
CAS No.: 206201-65-2
M. Wt: 154.12 g/mol
InChI Key: ZHDDGXQEIHENTC-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the nitrile group in its structure makes it a compound of interest in various fields of scientific research, particularly in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)nicotinonitrile can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines. The reaction typically involves the use of radical processes and oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly . The use of such catalysts in multicomponent reactions has been shown to be effective in the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group into other functional groups such as amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethylpyridine oxides, while reduction can produce difluoromethylpyridine amines.

Scientific Research Applications

6-(Difluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)pyridine: Similar in structure but with the difluoromethyl group at a different position.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains additional chlorine atoms and a trifluoromethyl group.

Uniqueness

6-(Difluoromethyl)nicotinonitrile is unique due to the specific positioning of the difluoromethyl and nitrile groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

6-(difluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-7(9)6-2-1-5(3-10)4-11-6/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDDGXQEIHENTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271392
Record name 6-(Difluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206201-65-2
Record name 6-(Difluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206201-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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